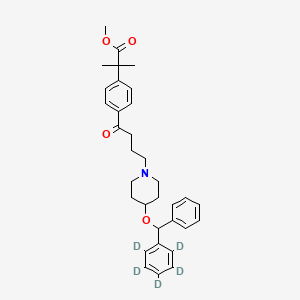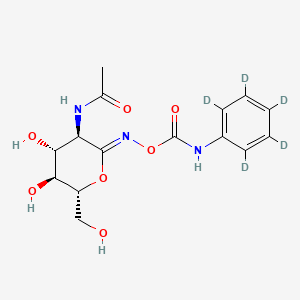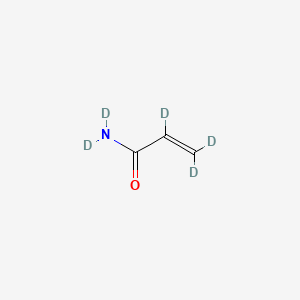
Carebastine-d5 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carebastine-d5 Methyl Ester is a deuterium-labeled derivative of Carebastine, which is the active metabolite of Ebastine. Carebastine is known for its role as a histamine H1 receptor antagonist, making it useful in the treatment of allergic conditions . The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic studies to trace the metabolic pathways of Carebastine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carebastine-d5 Methyl Ester involves the incorporation of deuterium atoms into the Carebastine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Carebastine, followed by the esterification of the carboxylic acid group to form the methyl ester. Deuterium is then introduced through specific reaction conditions that favor the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium. The final product is purified through techniques such as chromatography to achieve the desired level of purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Carebastine-d5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Carebastine-d5 Methyl Ester is extensively used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.
Biological Studies: Used to investigate the biological activity of Carebastine and its effects on histamine H1 receptors.
Medical Research: Helps in understanding the therapeutic potential of Carebastine in treating allergic conditions.
Industrial Applications: Used in the development of new antihistamine drugs and in quality control processes
Wirkmechanismus
Carebastine-d5 Methyl Ester exerts its effects by acting as a histamine H1 receptor antagonist. It binds to the H1 receptors, preventing histamine from exerting its effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction. This action helps in alleviating symptoms of allergic reactions such as itching, swelling, and redness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebastine: The parent compound of Carebastine, used as an antihistamine.
Carebastine: The non-deuterated form of Carebastine-d5 Methyl Ester.
Other H1 Receptor Antagonists: Compounds like Loratadine and Cetirizine
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic pathways and can lead to a better understanding of its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UAVBZTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)


![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)



